amine hydrochloride CAS No. 103038-63-7](/img/structure/B3075377.png)
[(3,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of [(3,4-dichlorophenyl)methyl]amine with prop-2-en-1-ol, followed by treatment with hydrochloric acid to form the hydrochloride salt. Detailed synthetic procedures and reaction mechanisms can be found in relevant research articles .
Molecular Structure Analysis
The molecular structure of (3,4-Dichlorophenyl)methylamine hydrochloride has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system with unit cell parameters: a = 6.4704 Å, b = 12.9304 Å, c = 16.7181 Å, α = β = γ = 90°, and Z = 4. The compound exhibits good agreement between theoretical calculations (DFT/B3LYP method) and experimental data .
Chemical Reactions Analysis
The compound’s chemical reactivity parameters have been studied using density functional theory (DFT). These analyses provide insights into its potential reactivity, stability, and behavior in various chemical environments .
Physical And Chemical Properties Analysis
科学的研究の応用
Antimicrobial Applications
The compound has been studied for its potential antimicrobial properties. A study on a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, showed moderate antimicrobial activity . This suggests that (3,4-Dichlorophenyl)methylamine hydrochloride could also have potential antimicrobial applications.
Antitrypanosomiasis Activity
Research has shown that synthetic dichloro-substituted aminochalcone, a compound similar to (3,4-Dichlorophenyl)methylamine hydrochloride, has potential antitrypanosomiasis activity. This activity was evaluated via in vitro assays against infected cell cultures . This suggests that (3,4-Dichlorophenyl)methylamine hydrochloride could be used in the treatment of trypanosomiasis.
Affinity Towards Sisma-1 and Sigma-2 Receptors
N-(3,4-Dichlorobenzyl)azoles, a group of compounds that includes (3,4-Dichlorophenyl)methylamine hydrochloride, have been investigated for their affinity towards Sisma-1 and Sigma-2 receptors . These receptors are involved in various physiological processes and diseases, suggesting potential therapeutic applications for this compound.
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives with potential biological activities. For example, a series of new 1-{N-(2,4-dichlorobenzyl)indolyl)}-1-phenylpropanones were synthesized using a similar compound .
Biological Potential of Indole Derivatives
Indole derivatives, which include (3,4-Dichlorophenyl)methylamine hydrochloride, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (3,4-Dichlorophenyl)methylamine hydrochloride could have a wide range of potential applications in scientific research.
Pharmacokinetics and Pharmacodynamics
The compound could be used in studies of pharmacokinetics and pharmacodynamics. For instance, a synthetic dichloro-substituted aminochalcone was theoretically characterized for its pharmacokinetics and pharmacodynamics against the protein targets of the evolutionary cycle of T. cruzi .
作用機序
Target of Action
The primary targets of (3,4-Dichlorophenyl)methylamine hydrochloride are the human recombinant serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine . By inhibiting these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to elevated mood and increased alertness.
Biochemical Pathways
It is known to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . The downstream effects of this modulation can include changes in mood, cognition, and behavior.
Result of Action
The molecular and cellular effects of (3,4-Dichlorophenyl)methylamine hydrochloride’s action are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it can enhance neurotransmission and lead to changes in neuronal activity . This can result in a variety of effects, including mood elevation and increased alertness.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)10(12)6-8;/h2-4,6,13H,1,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDQMFODIJBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103038-63-7 | |
| Record name | Benzenemethanamine, 3,4-dichloro-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103038-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



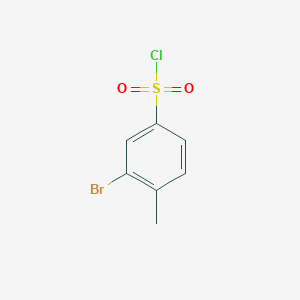
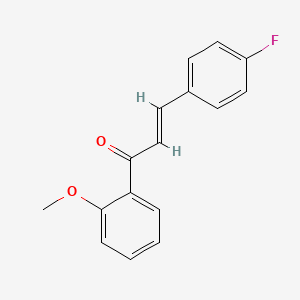
![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
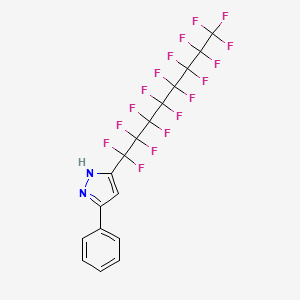
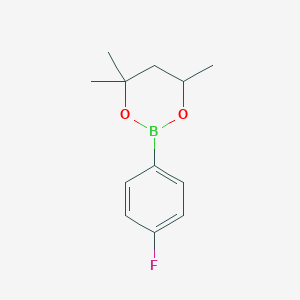
![Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate](/img/structure/B3075335.png)

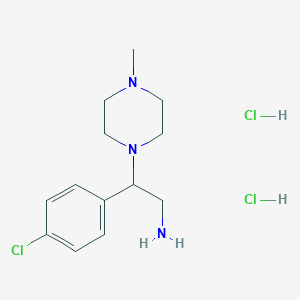
![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)
![4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride](/img/structure/B3075358.png)
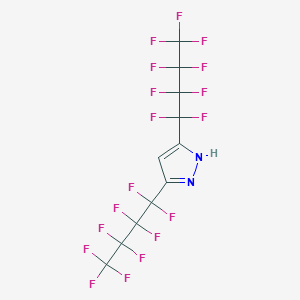
![3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3075369.png)
![[3-Oxo-1-(thien-2-ylmethyl)piperazin-2-yl]acetic acid](/img/structure/B3075375.png)
